molecular formula C26H40N2O4 B2524637 Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate CAS No. 30538-88-6

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate

Cat. No.: B2524637
CAS No.: 30538-88-6
M. Wt: 444.616
InChI Key: IDMQTKKFMWPCMU-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). It is used to protect materials, especially polymers, from degradation caused by ultraviolet (UV) light. This compound is composed of nitroxyl radicals, which are effective in stabilizing materials against the harmful effects of UV radiation .

Mechanism of Action

Target of Action

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is primarily targeted towards the construction of redox polymers for organic radical batteries . It is a stable organic radical well known as a building block for these polymers .

Mode of Action

This compound interacts with its targets by being incorporated into the polymer structure . This is a key challenge in the design of such conductive polymers due to their low thermal stability and chemical lability . The compound can be implemented into a conductive polymer structure .

Biochemical Pathways

The compound affects the electrochemical properties of the polymers it is incorporated into . The advantages of such polymers in batteries and supercapacitors are their high redox potential and theoretical specific capacity .

Pharmacokinetics

The reaction rate in the flow system has been significantly improved because of enhanced mass transfer .

Result of Action

The result of the compound’s action is the creation of conductive polymers with high redox potential and theoretical specific capacity . These polymers are used in organic electronics due to their electrochemical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used in long-life materials with low release rate, such as metal, wooden and plastic construction and building materials . It is also used in indoor materials with low release rate, such as flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment . Furthermore, it is used in outdoor materials with high release rate, such as tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships) .

Biochemical Analysis

Preparation Methods

The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzene-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ continuous-flow processes to enhance efficiency and scalability. For instance, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to facilitate the reaction, achieving high purity and yield .

Comparison with Similar Compounds

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is unique due to its high efficiency as a UV stabilizer and its ability to maintain stability under various conditions. Similar compounds include:

Properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O4/c1-23(2)13-17(14-24(3,4)27-23)31-21(29)19-11-9-10-12-20(19)22(30)32-18-15-25(5,6)28-26(7,8)16-18/h9-12,17-18,27-28H,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMQTKKFMWPCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(NC(C3)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334400
Record name Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30538-88-6
Record name Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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